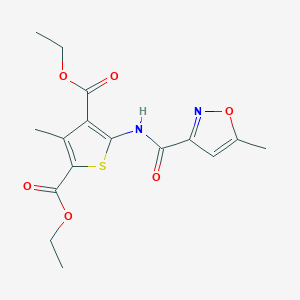![molecular formula C13H16N2O3 B3596783 8-(3-pyridinylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3596783.png)
8-(3-pyridinylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane
Vue d'ensemble
Description
The compound is a derivative of spirodecane, which is a type of organic compound characterized by two rings of atoms sharing a single atom . The prefix “8-(3-pyridinylcarbonyl)” suggests the presence of a pyridine ring, a basic aromatic heterocyclic compound, at the 8th position of the spirodecane structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as spirotetramat have been synthesized using multi-step processes involving catalytic hydrogenation, oxidation, and various types of reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The spiro[4.5]decane portion suggests a structure with two rings of 4 and 5 atoms respectively, sharing a single atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, compounds with similar structures have been studied for their combustion reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For example, decane, a similar compound, is a flammable liquid with a specific gravity of 0.73 .Mécanisme D'action
Target of Action
The primary target of 8-(3-pyridinylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component in the necroptosis signaling pathway, a type of programmed cell death involved in various pathophysiological disorders . This compound has been identified as a promising RIPK1 inhibitor .
Mode of Action
The compound interacts with RIPK1 by inserting its benzyl groups into a deep hydrophobic pocket of the protein, forming T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby disrupting the necroptosis signaling pathway .
Biochemical Pathways
The inhibition of RIPK1 affects the necroptosis signaling pathway, which is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . By inhibiting RIPK1, the compound can potentially alter the progression of these disorders.
Result of Action
The inhibition of RIPK1 by this compound can potentially disrupt the necroptosis signaling pathway, thereby altering the progression of diseases associated with this pathway . The exact molecular and cellular effects would depend on the specific context of the disease and the individual patient’s condition.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl(pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(11-2-1-5-14-10-11)15-6-3-13(4-7-15)17-8-9-18-13/h1-2,5,10H,3-4,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJJZDZOBKWIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![isopropyl 2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3596715.png)
![2-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE](/img/structure/B3596716.png)
![4-chloro-3-[(4-iodophenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B3596735.png)

![2-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE](/img/structure/B3596754.png)



![N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-phenoxyacetamide](/img/structure/B3596798.png)

![5-methyl-N-[(4-sulfamoylphenyl)methyl]thiophene-3-carboxamide](/img/structure/B3596806.png)

